molecular formula C18H24N6O B6442019 2-cyclopropyl-4-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549044-09-7

2-cyclopropyl-4-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6442019
CAS No.: 2549044-09-7
M. Wt: 340.4 g/mol
InChI Key: MIOOWOPMAATYCE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a central pyrimidine ring substituted with cyclopropyl and ethyl groups at positions 2 and 4, respectively. At position 6, a piperazine linker connects to a 4-methoxypyrimidin-2-yl moiety. The compound’s molecular formula is C₁₈H₂₄N₆O, with a molecular weight of 364.43 g/mol (calculated based on PubChem data ). Its SMILES notation (CCc1cc(nc(n1)C2CC2)N3CCN(CC3)c4nc(OC)ccn4) highlights the spatial arrangement of substituents, critical for interactions with biological targets.

Properties

IUPAC Name

2-cyclopropyl-4-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-3-14-12-15(21-17(20-14)13-4-5-13)23-8-10-24(11-9-23)18-19-7-6-16(22-18)25-2/h6-7,12-13H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOOWOPMAATYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Key Differences Source
2-Cyclopropyl-4-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine Cyclopropyl (C2), Ethyl (C4), 4-methoxypyrimidin-2-yl-piperazine (C6) C₁₈H₂₄N₆O Reference compound
2-Cyclopropyl-6-methoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrido[3,4-d]pyrimidine Methoxyphenyl-piperazine (C4), pyrido[3,4-d]pyrimidine core C₂₄H₂₇N₅O₂ Pyrido-pyrimidine core instead of pyrimidine; 2-methoxyphenyl substituent
2-Cyclopropyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine core, 2-methoxyphenyl-piperazine C₂₃H₂₅N₅O Positional isomerism in pyrido-pyrimidine core
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Benzodioxolyl (C2), pyrido-pyrimidinone core C₁₉H₁₇N₅O₃ Pyrido-pyrimidinone scaffold; benzodioxole substituent
2-Cyclopropyl-4-ethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine (BK09930) Triazolo-pyridazine substituent (C6) C₁₈H₂₂N₈ Triazolo-pyridazine vs. methoxypyrimidine; ethyl vs. methyl in triazolo ring

Bioactivity

  • Target compound: Likely targets kinases or GPCRs (e.g., neurotensin receptors) due to piperazine and pyrimidine motifs. No direct bioactivity data is available in the provided evidence.
  • Analogues from : Excluded compounds (e.g., pyrido-pyrimidines with methoxyphenyl-piperazine) are neurotensin receptor agonists, suggesting the target compound may share receptor-binding properties but differs in selectivity due to cyclopropyl and ethyl groups .
  • Triazolo-pyridazine derivative (BK09930) : The triazolo-pyridazine group may enhance π-π stacking in hydrophobic binding pockets compared to the methoxypyrimidine group in the target compound .

Key Research Findings

Piperazine Linker Flexibility: The piperazine moiety in the target compound allows conformational flexibility, a feature shared with kinase inhibitors like those in and (e.g., thieno-pyrimidines with morpholino groups) .

Heterocyclic Diversity: Pyrido-pyrimidinones () and pyrazolo-pyrimidines () exhibit broader ring systems, which may confer distinct binding modes compared to the simpler pyrimidine core of the target compound .

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